Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate
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Overview
Description
Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which combines an indole moiety with a benzyloxy group and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group on the indole.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the propanoate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Indole derivatives are often studied for their biological activity, including antimicrobial and anticancer properties.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and biological activity.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The benzyloxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
- Methyl 3-(benzyloxy)propanoate
- Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate
- Methyl 2-amino-3-(2-oxoimidazolidin-1-yl)propanoate
Uniqueness: Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate is unique due to the combination of the indole moiety with a benzyloxy group and a propanoate ester. This structure provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-(7-phenylmethoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO3/c1-22-18(21)11-10-15-12-20-19-16(15)8-5-9-17(19)23-13-14-6-3-2-4-7-14/h2-9,12,20H,10-11,13H2,1H3 |
InChI Key |
HHVUIAFPPKPAGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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